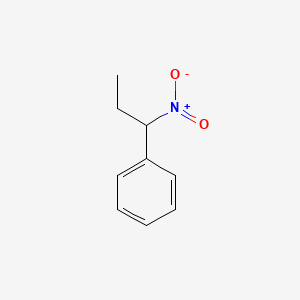

(1-Nitropropyl)benzene

Description

Contemporary Significance and Research Trajectories of Nitroaromatic and Nitroalkane Compounds

Nitroaromatic and nitroalkane compounds are pivotal in numerous industrial and research applications. Nitroaromatic compounds, characterized by a nitro group attached to an aromatic ring, are integral to the synthesis of dyes, explosives, pharmaceuticals, and agricultural chemicals. nih.govepa.gov The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the aromatic ring, deactivating it towards electrophilic substitution and facilitating nucleophilic aromatic substitution. embibe.comlibretexts.org This property is fundamental to their role as versatile chemical intermediates. epa.gov Current research trajectories for nitroaromatic compounds are increasingly focused on developing advanced materials, such as chemiresistive sensors for detecting pollutants and explosives, and exploring their applications in medicinal chemistry. mdpi.commarketreportanalytics.com

Nitroalkanes, where a nitro group is attached to an alkyl chain, are also of considerable interest. They serve as valuable intermediates in organic synthesis, with applications in the production of pharmaceuticals, natural products, and high-energy materials. frontiersin.org The diverse reactivity of nitroalkanes allows for various carbon-carbon and carbon-heteroatom bond-forming reactions, and the nitro group can be readily transformed into other functional groups like amines and carbonyls. frontiersin.orggoogle.com Research in this area is driven by the development of new catalytic asymmetric transformations and their use in synthesizing bioactive molecules. frontiersin.org Common applications of nitroalkanes include their use as solvents, fuel additives, and precursors for explosives. embibe.comsarthaks.com

Structural Context and Stereochemical Considerations for (1-Nitropropyl)benzene

This compound possesses a distinct molecular structure, featuring a benzene (B151609) ring bonded to a propyl group at the first carbon, which also bears a nitro group. ontosight.ainih.gov This structure imparts specific chemical properties to the molecule. The nitro group, being strongly electron-withdrawing, significantly influences the reactivity of the benzylic position and the aromatic ring. embibe.com

From a stereochemical perspective, the first carbon of the propyl chain is a chiral center, meaning this compound can exist as a pair of enantiomers. This chirality is a crucial consideration in its synthesis and reactions, particularly in the context of asymmetric synthesis, where controlling the stereochemical outcome is often a primary goal. The spatial arrangement of the atoms at this chiral center can profoundly affect the compound's biological activity and its interactions with other chiral molecules.

Overview of Established and Emerging Research Themes for this compound

Research concerning this compound encompasses several key areas, from its synthesis to its potential applications.

Synthesis: The preparation of this compound can be achieved through various synthetic routes. One common method involves the nitration of propylbenzene (B89791). ontosight.ai However, controlling the regioselectivity of this reaction to favor the desired isomer can be challenging. Another approach is the Friedel-Crafts acylation of benzene followed by reduction and subsequent nitration. libretexts.org The choice of synthetic pathway often depends on the desired purity and yield of the final product.

Reactions: The reactivity of this compound is largely dictated by the presence of the nitro group. A significant area of research is the reduction of the nitro group to form the corresponding amine, 1-phenyl-1-propanamine. This transformation is a key step in the synthesis of various pharmacologically active compounds. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5279-14-1 |

| SMILES | CCC(C1=CC=CC=C1)N+[O-] |

Data sourced from PubChem CID 21349 nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-phenyl-1-propanamine |

| Anisole |

| Benzene |

| Bromobenzene |

| Chloropicrin |

| Methoxybenzene |

| Nitrobenzene (B124822) |

| Nitroethane |

| Nitromethane |

| 1-Nitropropane (B105015) |

| Propylbenzene |

| 2,4,6-Trinitrophenol (Picric acid) |

Structure

3D Structure

Properties

CAS No. |

5279-14-1 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-nitropropylbenzene |

InChI |

InChI=1S/C9H11NO2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

InChI Key |

ALWXETURCOIGIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 Nitropropyl Benzene and Its Analogues

Strategic Approaches to C-C Bond Formation Involving Nitroalkanes

The creation of the carbon-carbon bond between the propyl chain and the benzene (B151609) ring, or the formation of the nitro-substituted propyl chain itself, is the cornerstone of synthesizing (1-nitropropyl)benzene. Various sophisticated methodologies have been developed to achieve this, often focusing on the unique reactivity of nitroalkanes.

Advanced Henry Reaction (Nitroaldol) Protocols for Substituted Nitropropanes

The Henry (or nitroaldol) reaction is a classical and powerful method for C-C bond formation, involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction directly leads to the formation of β-nitro alcohols, which are key precursors to this compound and its analogues. wikipedia.org

The mechanism commences with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate. This nitronate then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org

Modern advancements in the Henry reaction have focused on the development of highly efficient and stereoselective catalytic systems. These include the use of:

Chiral Metal Catalysts: Copper(I) and Copper(II) complexes with chiral ligands, such as bis(oxazoline) and diamine derivatives, have been shown to catalyze the asymmetric Henry reaction with high enantioselectivity. organic-chemistry.org

Organocatalysts: Chiral organic molecules, like thiourea (B124793) derivatives and cinchona alkaloids, can promote the enantioselective nitroaldol reaction, offering a metal-free alternative. mdpi.com

Bifunctional Catalysts: Catalysts that possess both a basic site to deprotonate the nitroalkane and a Lewis acidic site to activate the carbonyl compound can significantly enhance reaction rates and stereocontrol. mdpi.com

A notable application is the reaction between benzaldehyde (B42025) and 1-nitropropane (B105015), catalyzed by a suitable base, to form 1-phenyl-2-nitro-1-propanol. Subsequent dehydration and reduction steps can then yield this compound. The choice of catalyst and reaction conditions is crucial for controlling the diastereoselectivity of the reaction when substituted aldehydes or nitroalkanes are used.

Table 1: Examples of Catalysts Used in the Henry Reaction

| Catalyst/Promoter System | Reactants | Conditions | Yield (%) | Reference |

| LiAlH4 | Various aldehydes and nitroalkanes | THF, rt | 71-quantitative | |

| Sm(HMDS)3 | Benzaldehyde and nitromethane | THF, -20 °C | 93 | |

| Chiral Diamine-Cu(OAc)2 | Various aldehydes and nitromethane | EtOH, rt | High | organic-chemistry.org |

| Cinchona Alkaloids | α-Ketoesters and nitromethane | Toluene, -78 °C | High | organic-chemistry.org |

| PS-BEMP | Benzaldehydes and nitroalkanes | Solvent-free, 30 °C | Good | researchgate.net |

This table is not exhaustive and represents a selection of reported catalyst systems.

Catalytic Michael Additions with Nitroalkanes as Nucleophiles

The Michael addition, or conjugate addition, of nitroalkanes to α,β-unsaturated carbonyl compounds is another fundamental C-C bond-forming reaction. sctunisie.org This method is particularly useful for synthesizing γ-nitro carbonyl compounds, which can be further transformed into various derivatives. The reaction typically requires a basic catalyst to generate the nitronate nucleophile. sctunisie.org

Heterogeneous catalysis has emerged as a powerful tool to enhance the reactivity and selectivity of Michael additions involving nitroalkanes. sctunisie.org For instance, the use of a phase transfer catalyst like tetrabutylammonium (B224687) chloride in a biphasic system (water-dichloromethane) can significantly increase the yields of the reaction between nitroalkanes and α,β-unsaturated ketones, esters, and nitriles. sctunisie.org Organocatalysts, such as chiral secondary amines, have also been successfully employed in asymmetric Michael additions. nih.gov

A key challenge in the Michael addition of α-branched nitroalkanes is the formation of tertiary nitro compounds. Recent research has shown that the combination of chiral amine/ureidoaminal bifunctional catalysts and specific acrylate (B77674) templates can facilitate the direct, asymmetric conjugate addition of these challenging substrates, yielding tertiary nitrocompounds with high enantioselectivity. acs.org

Table 2: Catalytic Systems for Michael Addition of Nitroalkanes

| Catalyst System | Nitroalkane | Michael Acceptor | Key Features | Reference |

| NaOH / Phase Transfer Catalyst | Various | α,β-Unsaturated Ketones/Esters/Nitriles | Biphasic system, increased yields | sctunisie.org |

| Chiral Amine/Ureidoaminal | α-Branched | α′-Hydroxy Enones | Asymmetric, high enantioselectivity for tertiary nitrocompounds | acs.org |

| 4-Oxalocrotonate Tautomerase (4-OT) Mutant | Nitromethane | α,β-Unsaturated Aldehydes | Biocatalytic, high enantiopurity | nih.gov |

| Potassium Fluoride/Basic Alumina | Various | α,β-Unsaturated Carbonyls | Solid-supported catalyst | acs.org |

Nucleophilic Substitution Reactions for Nitropropylbenzene Construction

Nucleophilic substitution reactions offer a direct route to this compound and its derivatives. One common approach involves the reaction of an organometallic reagent, such as a Grignard reagent or an organolithium species derived from propylbenzene (B89791), with a suitable nitrating agent. However, controlling the regioselectivity and avoiding side reactions can be challenging.

A more controlled method is the nucleophilic aromatic substitution (SNAr) on an activated aromatic ring. For example, a benzene ring substituted with a good leaving group (e.g., a halogen) and strongly electron-withdrawing groups (e.g., a nitro group) can undergo substitution with the nitronate of propane. libretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group significantly accelerates the rate of substitution. libretexts.org

For instance, the reaction of 1-chloro-4-nitrobenzene (B41953) with the sodium salt of 1-nitropropane could potentially yield 1-nitro-4-(1-nitropropyl)benzene. This approach is particularly useful for synthesizing polysubstituted nitroaromatic compounds. Recent studies have also explored the vicarious nucleophilic substitution (VNS) of hydrogen in nitroarenes, providing another avenue for C-C bond formation. nih.govnih.gov

Organometallic and Transition Metal-Catalyzed Coupling Reactions in Nitroalkane Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to the synthesis of nitroalkanes is a growing area of research. These methods offer high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been developed for the synthesis of arylnitromethanes from aryl halides or triflates and nitromethane. organic-chemistry.orgnih.gov This approach avoids the use of harsh nitrating conditions. More recently, the direct denitrative cross-coupling of nitroarenes has emerged as a powerful strategy, where the nitro group itself acts as a leaving group. nih.gov

Nickel catalysis has also proven effective for the C-alkylation of nitroalkanes. For example, a nickel-catalyzed asymmetric C-alkylation of nitroalkanes with α-bromoamides has been developed to produce enantioenriched β-nitroamides. nih.gov Furthermore, the combination of a nickel catalyst with a photoredox catalyst under light irradiation has been shown to be a highly active system for the alkylation of secondary nitroalkanes to form tertiary nitroalkanes. organic-chemistry.org Copper-catalyzed C-benzylation of nitroalkanes using benzyl (B1604629) bromides also provides a mild route to complex nitroalkanes. organic-chemistry.org

Table 3: Transition Metal-Catalyzed Synthesis of Nitroalkanes

| Catalytic System | Reactants | Product Type | Key Features | Reference |

| Palladium/BrettPhos | Nitroarene and Boronic Acid | Biaryl | Denitrative Suzuki-Miyaura coupling | nih.gov |

| Nickel/Chiral Diamine | Nitroalkane and α-Bromoamide | β-Nitroamide | Asymmetric C-alkylation | nih.gov |

| Nickel/Photoredox Catalyst | Secondary Nitroalkane and Alkyl Iodide | Tertiary Nitroalkane | Light-induced, air and moisture tolerant | organic-chemistry.org |

| Copper(I) | Nitroalkane and Benzyl Bromide | Benzylated Nitroalkane | Mild reaction conditions | organic-chemistry.org |

Regioselective and Stereoselective Synthesis of this compound Isomers

The synthesis of specific isomers of this compound, particularly with respect to the position of the nitropropyl group on the benzene ring and the stereochemistry at the chiral center, requires careful control over the reaction conditions and the choice of synthetic strategy.

For example, the synthesis of p-nitropropylbenzene from benzene requires a multi-step approach to ensure the correct regiochemistry. A Friedel-Crafts acylation followed by a Clemmensen reduction introduces the propyl group. Nitration is then carried out in the final step, as the alkyl group is an ortho, para-director. libretexts.org

Enantioselective Catalysis in Nitroalkane Formation

Achieving high enantioselectivity in the synthesis of chiral nitroalkanes like this compound is a major focus of modern organic synthesis. Asymmetric catalysis provides the most elegant solution to this challenge.

Enantioselective Henry Reaction: As mentioned previously, the use of chiral metal complexes and organocatalysts can induce high levels of enantioselectivity in the nitroaldol reaction. organic-chemistry.orgacs.org For example, a direct asymmetric organocatalytic aza-Henry reaction has been developed using a bifunctional Brønsted-acid catalyst, providing access to α,β-diamino acids with high diastereo- and enantioselectivities under mild, base-free conditions. acs.org

Enantioselective Michael Addition: Chiral catalysts, including organocatalysts and enzymes, have been effectively used to control the stereochemistry of the Michael addition of nitroalkanes. nih.govacs.org An engineered flavin-dependent 'ene'-reductase has been used for the highly stereoselective C-alkylation of secondary nitronates with alkyl halides under LED irradiation, providing access to enantioenriched tertiary nitroalkanes. thieme-connect.com

Enantioselective Alkylation: Nickel-catalyzed asymmetric C-alkylation of nitroalkanes using chiral diamine ligands has been shown to produce β-nitroamides with high enantiomeric excess. nih.gov This method is significant as it allows for the creation of nitrogen-bearing fully substituted carbon centers.

Diastereoselective Control in 1-Nitropropylbenzene Synthesis

The synthesis of this compound often involves the Henry reaction, also known as the nitroaldol reaction. This classic carbon-carbon bond-forming reaction combines a nitroalkane with an aldehyde or ketone in the presence of a base to produce β-nitro alcohols. organic-chemistry.orgwikipedia.org When synthesizing this compound and its analogues, achieving control over the stereochemistry is a significant challenge. The development of asymmetric catalytic systems for the Henry reaction has been a major focus, aiming to produce specific stereoisomers with high selectivity. uwindsor.ca

Recent advancements have seen the use of chiral catalysts to control the diastereoselectivity of the Henry reaction. For instance, copper complexes with chiral ligands have been shown to be effective in catalyzing the asymmetric Henry reaction. These catalysts can create a chiral environment around the reacting molecules, influencing the direction of attack and leading to the preferential formation of one diastereomer over the other. rsc.org

One notable approach involves the use of a C1-symmetric chiral diamine ligand in a copper-catalyzed asymmetric Henry reaction. This system has demonstrated high enantioselectivity in the reaction between nitroalkanes and aldehydes. rsc.orgnih.gov The catalyst's structure plays a crucial role in directing the stereochemical outcome. For example, some copper(I) complexes with specific chiral ligands favor the formation of the syn product with high enantiomeric excess. rsc.org The proposed transition state model suggests that hydrogen bonding between the catalyst and the nitronate intermediate is key to achieving high enantioselectivity. rsc.org

Organocatalysis has also emerged as a powerful tool for controlling stereochemistry in the Henry reaction. mdpi.com Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or containing thiourea moieties, can activate both the nitroalkane and the aldehyde, facilitating a highly stereoselective reaction. mdpi.comcapes.gov.br These catalysts have been successfully employed in the synthesis of β-nitro alcohols with excellent enantiomeric excess. buchler-gmbh.com

Table 1: Examples of Catalysts in Diastereoselective Henry Reactions

| Catalyst Type | Chiral Ligand/Motif | Key Features | Resulting Stereoselectivity |

| Copper(I) Complex | Chiral Imidazoline Ligands | Forms a stable chiral metal complex. | Favors syn product with high enantiomeric excess. rsc.org |

| Copper(II) Complex | Bis(oxazoline) Ligands | Weakly Lewis acidic metal with a moderately basic ligand. uwindsor.ca | High enantioselectivity for nitroaldols. uwindsor.ca |

| Organocatalyst | Cinchona-derived Thiourea | Bifunctional activation through hydrogen bonding. | High yields and enantiomeric excess. capes.gov.br |

| Organocatalyst | Guanidine-Thiourea | Bifunctional catalyst. | High enantioselectivity for syn-selective products. rsc.org |

Novel Routes to this compound via Nitroaromatic Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient and atom-economical approach to synthesizing nitro-functionalized frameworks. acs.orgorganic-chemistry.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been adapted for the synthesis of diverse molecular scaffolds. rsc.orgwikipedia.orgtechniques-ingenieur.fr

The Ugi four-component reaction (Ugi-4CR) involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. nih.gov This reaction has been instrumental in creating libraries of compounds with potential pharmaceutical applications. rsc.org By incorporating nitro-functionalized starting materials, the Ugi reaction can be used to generate complex molecules bearing a nitro group. For instance, a nitro-substituted aldehyde or amine can be employed in the Ugi reaction to introduce the nitro functionality into the final product. The flexibility of the Ugi reaction allows for the synthesis of a wide range of linear and cyclic structures. rsc.org

The Passerini three-component reaction (P-3CR) is another powerful tool that combines an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgontosight.ainumberanalytics.com This reaction, first reported in 1921, has seen a resurgence in interest due to its applications in combinatorial chemistry and the synthesis of complex molecules. wikipedia.orgontosight.ai Similar to the Ugi reaction, the Passerini reaction can be adapted to include nitro-containing substrates, thereby providing a direct route to nitro-functionalized amides. The mechanism is believed to proceed through either a concerted or an ionic pathway depending on the solvent, with polar solvents favoring the ionic mechanism. wikipedia.org

Table 2: Comparison of Ugi and Passerini Reactions for Nitro-functionalized Synthesis

| Reaction | Number of Components | Reactants | Product | Key Feature |

| Ugi Reaction | Four | Amine, Carbonyl, Isocyanide, Carboxylic Acid | α-Acetamido Carboxamide | Highly convergent and versatile for library synthesis. rsc.orgnih.gov |

| Passerini Reaction | Three | Carbonyl, Isocyanide, Carboxylic Acid | α-Acyloxy Amide | One of the oldest isocyanide-based MCRs. wikipedia.orgtechniques-ingenieur.fr |

The synthesis of this compound can also be achieved through the direct functionalization of propylbenzene or its derivatives. A common method is the electrophilic nitration of the aromatic ring. youtube.com This typically involves treating propylbenzene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the benzene ring. youtube.com

The position of the nitro group on the benzene ring is directed by the existing propyl group. Since the propyl group is an ortho-, para-director, the nitration of propylbenzene will yield a mixture of ortho-nitropropylbenzene and para-nitropropylbenzene. libretexts.orglibretexts.org To synthesize this compound where the nitro group is on the propyl chain, alternative strategies are required.

One such strategy involves the Friedel-Crafts acylation of benzene followed by a reduction. For example, acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield propiophenone. This can then be reduced to propylbenzene. libretexts.org Subsequent nitration of propylbenzene would then occur on the aromatic ring.

To introduce the nitro group onto the propyl chain, one could start with a different precursor. For example, the Henry reaction between benzaldehyde and nitroethane would yield 1-phenyl-2-nitropropan-1-ol. Subsequent reduction of the hydroxyl group would lead to this compound.

Sustainable and Green Chemistry Aspects in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. The principles of green chemistry, such as atom economy, use of less hazardous chemicals, and energy efficiency, are being increasingly applied to the synthesis of nitro compounds. researchgate.net

Biocatalysis has emerged as a promising green alternative to traditional chemical methods. chemrxiv.orgdigitellinc.com Enzymes, with their high selectivity and ability to function under mild conditions, can offer significant advantages. researchgate.netacs.org For instance, biocatalytic approaches are being explored for nitration reactions. While direct enzymatic nitration of alkanes is still a developing area, enzymes like peroxidases have been used for the oxidative nitration of electron-rich aromatic compounds. digitellinc.com Another biocatalytic strategy involves the reduction of nitro compounds to amines using hydrogenase enzymes, which is a key step in many synthetic pathways. chemrxiv.orgresearchgate.net This method is highly selective for the nitro group and operates under mild, aqueous conditions. chemrxiv.org

The use of greener solvents and reaction media is another important aspect of sustainable synthesis. For example, polyethylene (B3416737) glycol (PEG 400) has been used as a green solvent for the nitration of alkyl halides with sodium nitrite (B80452), offering a more environmentally friendly alternative to traditional organic solvents. wiley-vch.deresearchgate.net Additionally, one-pot, multi-component reactions, as discussed earlier, are inherently greener as they reduce the number of synthetic steps, minimize waste, and save time and energy. organic-chemistry.org

Elucidation of Reactivity and Mechanistic Pathways of 1 Nitropropyl Benzene

Transformations Involving the Nitro Group at the Propyl Chain

The reactivity of (1-nitropropyl)benzene is dominated by the transformations of the nitro group attached to the benzylic position of the propyl chain. This functionality serves as a versatile handle for a wide array of chemical conversions, including reductions, oxidations, and reactions proceeding through nitronate intermediates.

The reduction of the nitro group in aliphatic and aromatic compounds is a fundamental transformation in organic synthesis. For this compound, this reduction can be controlled to yield several distinct products, including amines, hydroxylamines, and oximes, often with a high degree of chemoselectivity.

The complete reduction of the nitro group in this compound leads to the formation of the corresponding primary amine, 1-phenyl-1-propanamine. This transformation is commonly achieved through catalytic hydrogenation, employing hydrogen gas with catalysts such as finely divided nickel, palladium, or platinum. ncert.nic.in Alternatively, reduction can be performed using metals in an acidic medium, with iron scrap and hydrochloric acid being a preferred method due to the in situ regeneration of the acid. ncert.nic.in

The reduction process proceeds stepwise through nitroso and hydroxylamine (B1172632) intermediates. thieme-connect.de Under carefully controlled conditions, the reaction can be halted at the hydroxylamine stage. The selective reduction of nitroalkanes to N-alkylhydroxylamines has been successfully carried out using supported palladium catalysts without the need for additives. thieme-connect.de The reduction of stable nitroxyl (B88944) radicals to hydroxylamines is a known reversible process, highlighting the delicate redox balance between these species. nih.gov

The formation of an oxime from a secondary nitroalkane like this compound represents a distinct reaction pathway. Research has shown that secondary nitroalkanes can be converted into oximes under neutral, aqueous conditions when treated with sodium nitrite (B80452) (NaNO2). researchgate.net Mechanistic studies suggest that this transformation is autocatalytic, where the nitroalkane itself, in its aci-nitro or nitronate form, reacts with the nitrite anion to generate the necessary nitrosating species for the conversion. researchgate.net

In the context of complex molecules containing multiple reducible functional groups, the chemoselective reduction of the nitro group is of paramount importance. Modern catalysis has produced several systems capable of achieving this selectivity with high efficiency.

A variety of catalysts, including those based on earth-abundant metals like iron and copper, have been developed for this purpose. rsc.orgthieme-connect.com An iron(III) catalyst, for instance, used in conjunction with a silane (B1218182) reductant, can selectively reduce nitro groups in the presence of ketones, esters, amides, nitriles, and aryl halides. rsc.org Similarly, certain iron-based catalysts facilitate the hydrogenation of nitro groups while leaving double bonds, esters, and amides intact. nih.gov Transition-metal-free systems, such as a combination of potassium tert-butoxide (KOtBu) and triethylborane (B153662) (BEt3), have also proven effective for the deoxygenative reduction of challenging nitroalkanes using pinacolborane. dp.tech Another approach utilizes a magnetically recoverable nanocomposite of silver nanoparticles on polyethyleneimine-functionalized multi-walled carbon nanotubes (Fe3O4-MWCNTs@PEI-Ag) for selective reductions in aqueous solutions under mild conditions. nih.gov

| Catalyst System | Reductant | Conditions | Tolerated Functional Groups | Reference(s) |

| Iron(III) Species | Phenylsilane | Mild | Ketone, Ester, Amide, Nitrile, Sulfonyl, Aryl Halide | rsc.org |

| Fe/EDTANa2 | H2 | Biphasic (aq/org) | - | nih.gov |

| Copper Species | Bis(pinacolato)diboron (B2Pin2) | Mild | Wide range, including biorelevant molecules | thieme-connect.com |

| KOtBu/BEt3 | Pinacolborane (HBPin) | Mild, Transition-Metal-Free | - | dp.tech |

| Fe3O4-MWCNTs@PEI-Ag | NaBH4 | Aqueous, Room Temp. | Other reducible groups (e.g., in Nitrofurazone) | nih.gov |

While the reduction of the nitro group is a common transformation, its oxidation offers alternative synthetic pathways. For secondary nitroalkanes like this compound, these processes typically involve the formation of the corresponding ketone.

The direct, one-step conversion of a secondary nitroalkane such as 2-nitro-1-phenylpropane (B94631) or its isomer this compound to an α-oximinoketone (α-keto oxime) is not a widely documented transformation in chemical literature. However, related oxidative reactions provide insight into the reactivity of the nitroalkane moiety.

The most prominent oxidative reaction of secondary nitroalkanes is the Nef reaction, which converts them into ketones. wikipedia.orgnumberanalytics.com This reaction proceeds by first forming a nitronate salt with a base, which is then hydrolyzed under acidic or oxidative conditions. wikipedia.orgorganic-chemistry.org Under oxidative conditions, reagents such as Oxone®, potassium permanganate (B83412) (KMnO4), or ozone cleave the nitronate to yield the corresponding ketone—in this case, propiophenone. wikipedia.orgorganic-chemistry.orgscite.ai

Separately, as previously mentioned, secondary nitroalkanes can be transformed into oximes. researchgate.net While the formation of ketones and oximes from secondary nitroalkanes are both established processes, a direct conversion to a structure containing both functionalities (an α-oximinoketone) from the nitroalkane precursor is not a standard, reported method. The synthesis of α-nitro ketones is typically achieved through the oxidation of the corresponding α-nitro alcohols, which are themselves often formed via the Henry reaction. nih.gov

The presence of a hydrogen atom on the carbon adjacent to the nitro group (the α-carbon) is a key structural feature of this compound, rendering it acidic and enabling the formation of nitronate intermediates under basic conditions. researchgate.netwikipedia.org Both acid and base catalysis can be used to initiate distinct and synthetically useful reactions.

Under basic conditions, this compound is deprotonated at the α-carbon to form a resonance-stabilized nitronate anion. researchgate.net This anion is a potent nucleophile and a key intermediate in several carbon-carbon bond-forming reactions, including the Henry, Michael, and Knoevenagel reactions. researchgate.net The stability and reactivity of this nitronate make it a valuable building block in organic synthesis.

Under acidic conditions, the nitronate salt undergoes the Nef reaction to produce a ketone. wikipedia.orgalfa-chemistry.com The mechanism begins with the protonation of the nitronate to form a nitronic acid. wikipedia.org Further protonation leads to an intermediate that is attacked by water, ultimately eliminating nitroxyl (HNO), which dimerizes and decomposes to nitrous oxide (N2O), to furnish the corresponding ketone (propiophenone). wikipedia.org The reaction conditions, particularly the pH, are critical; strongly acidic conditions favor the formation of the carbonyl compound, whereas milder conditions can lead to other products. numberanalytics.comalfa-chemistry.com It is important to note that tertiary nitro compounds, which lack an α-hydrogen, cannot undergo this reaction. alfa-chemistry.com

| Condition | Key Intermediate | Primary Product(s) | Reaction Name | Reference(s) |

| Base (e.g., NaOH, DBU) | Nitronate Anion | Stabilized nucleophile for C-C bond formation | Nitronate Formation | researchgate.net |

| 1. Base, 2. Strong Acid (e.g., H2SO4) | Nitronic Acid | Ketone (Propiophenone) + N2O | Nef Reaction | wikipedia.orgnumberanalytics.comalfa-chemistry.com |

| Oxidizing Agent (e.g., Oxone®) + Base | Nitronate Anion | Ketone (Propiophenone) | Oxidative Nef Reaction | organic-chemistry.orgscite.ai |

Acid-Catalyzed and Base-Catalyzed Reactivity of the Nitro Group and Nitronates

Investigation of the Nef Reaction and its Interruptions in this compound Context

The Nef reaction is a fundamental transformation of primary or secondary nitroalkanes into aldehydes or ketones, respectively, through acid hydrolysis of the corresponding nitronate salt. chemeurope.comwikipedia.orgorganic-chemistry.org This reaction has been a cornerstone in organic synthesis since its discovery. chemeurope.comwikipedia.org

The generally accepted mechanism for the Nef reaction begins with the protonation of a nitronate anion to form a nitronic acid. mdpi.com Further protonation generates an N,N-bis(hydroxy)iminium cation. mdpi.com In the standard Nef reaction, this intermediate is attacked by water, leading to the formation of a carbonyl compound and nitrous oxide. wikipedia.orgmdpi.com The reaction conditions, particularly the pH, are crucial; strong acid conditions favor the formation of the carbonyl compound, while weaker acid conditions can lead to side products like oximes. alfa-chemistry.com

However, the reaction pathway can be intentionally diverted in what is known as an "interrupted" Nef reaction. researchgate.netnih.gov In this variation, a nucleophile other than water intercepts one of the reactive intermediates. nih.gov This provides a powerful method for creating diverse molecular structures. For instance, the reaction of the sodium salt of (3-nitropropyl)benzene with hydrogen chloride in ether at low temperatures yields a blue-colored chloronitroso compound, which dimerizes upon crystallization. mdpi.comresearchgate.net This demonstrates the capture of an intermediate by a chloride ion, a hallmark of an interrupted Nef reaction. mdpi.comresearchgate.net These interrupted processes significantly expand the synthetic utility of nitro compounds beyond simple conversion to carbonyls. nih.gov

The key intermediates in the Nef reaction and its interruptions are outlined below:

| Intermediate | Role in Reaction Pathway |

| Nitronate Anion | The starting species, formed by deprotonation of the nitroalkane. |

| Nitronic Acid | Formed by the initial protonation of the nitronate anion. mdpi.com |

| N,N-bis(hydroxy)iminium Cation | A key electrophilic intermediate susceptible to nucleophilic attack. mdpi.com |

| 1-Nitroso-alkanol | A transient species believed to be responsible for the characteristic blue color in many Nef reactions. chemeurope.comwikipedia.org |

Umpolung Reactivity of Nitroalkanes

The concept of "umpolung," or polarity inversion, is a powerful strategy in organic synthesis that allows for the formation of bonds that are not accessible through conventional reactivity patterns. Nitroalkanes are particularly well-suited for umpolung strategies. researchgate.net While the carbon atom alpha to the nitro group is typically electrophilic, deprotonation to form a nitronate anion renders this carbon nucleophilic. uwindsor.ca

This nucleophilic character allows nitronates to participate in reactions such as Michael additions, where they add to α,β-unsaturated carbonyl compounds. uwindsor.ca This reactivity is analogous to that of enolates. uwindsor.ca

Furthermore, the umpolung concept extends to the use of nitroalkanes as acyl anion equivalents. researchgate.net For example, α-halo nitroalkanes can serve as acyl donors in reactions with amines, a departure from the typical electrophilic nature of acyl compounds. researchgate.net This approach represents a conceptually innovative route to amide and peptide synthesis. researchgate.net

Reactions of the Propyl Chain and Phenyl Moiety

Electrophilic Aromatic Substitution on Substituted Benzene (B151609) Rings

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. galaxy.ai The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring. quora.commasterorganicchemistry.com

Substituents on a benzene ring are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease the rate. masterorganicchemistry.comcsbsju.edu This is due to the substituent's ability to either donate or withdraw electron density from the ring, affecting its nucleophilicity. quora.comcsbsju.edu

Alkyl Groups (-R): The propyl group in this compound is an activating group . cognitoedu.org It donates electron density to the benzene ring primarily through an inductive effect. libretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. csbsju.edu Alkyl groups are ortho- and para-directing , meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. cognitoedu.orglibretexts.org This is because the carbocation intermediates formed during ortho and para attack are more stabilized by the electron-donating alkyl group. libretexts.org

Nitro Group (-NO₂): The nitro group is a strong deactivating group . galaxy.ai It withdraws electron density from the benzene ring through both a strong inductive effect and a resonance effect. libretexts.orglibretexts.org This makes the ring significantly less reactive towards electrophiles. csbsju.edu The nitro group is a meta-director . galaxy.aivaia.com This is because the deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. vaia.comyoutube.com

When both an activating/ortho-, para-directing group and a deactivating/meta-directing group are present on the same benzene ring, the directing effects can either reinforce or oppose each other. In the case of a hypothetical electrophilic substitution on this compound itself, the substitution pattern would be complex and influenced by the specific reaction conditions. However, the general principles of substituent effects provide a framework for predicting the likely outcomes.

| Substituent Type | Effect on Reactivity | Directing Effect | Example |

| Alkyl Group | Activating | Ortho, Para | Propyl |

| Nitro Group | Deactivating | Meta | -NO₂ |

Reactions at the α-Carbon of the Nitropropyl Group (e.g., Alkylation, Acylation)

The α-carbon of the nitropropyl group is acidic due to the electron-withdrawing nature of the nitro group. This allows for deprotonation to form a nucleophilic enolate-like species, which can then undergo various reactions. libretexts.org

Alkylation: The enolate can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-carbon. libretexts.org This reaction is a valuable tool for forming new carbon-carbon bonds. libretexts.org The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often crucial to ensure complete enolate formation and prevent side reactions. libretexts.org

Acylation: Similarly, the enolate can be acylated using acyl halides or anhydrides. This introduces an acyl group at the α-carbon, leading to the formation of α-nitro ketones. These compounds are versatile synthetic intermediates.

These reactions are analogous to the well-established chemistry of carbonyl compounds and highlight the synthetic potential of the nitropropyl group.

Radical Reactions Involving the Propyl Chain

While ionic reactions are common, the propyl chain of this compound can also participate in radical reactions. These reactions typically involve the formation of highly reactive radical intermediates and often proceed via chain mechanisms. At high temperatures, radical-radical reactions can become significant pathways for molecular growth, as seen in combustion and pyrolysis processes. osti.gov For instance, the reaction between a phenyl radical and a propargyl radical can lead to the formation of larger aromatic systems. osti.gov While not specific to this compound, these studies illustrate the general principles of radical reactivity that could be applicable under appropriate conditions. The formation of radical species can be initiated by heat or light, leading to a cascade of reactions that can result in complex product mixtures.

Advanced Mechanistic Investigations

Advanced mechanistic investigations into the reactivity of this compound are crucial for a comprehensive understanding of its chemical behavior. These studies, employing a combination of kinetic, thermodynamic, and computational methods, provide deep insights into the underlying pathways of its reactions. While specific experimental data for this compound is not extensively documented in publicly available literature, the principles of physical organic chemistry and computational studies on analogous compounds, such as nitrobenzene (B124822), offer a robust framework for elucidating its mechanistic features.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic studies are fundamental to characterizing the reactivity of this compound. These investigations help to determine the factors that control the speed and outcome of its reactions, such as electrophilic aromatic substitution or reactions involving the nitroalkyl side chain.

A key aspect of the reactivity of substituted benzenes is the interplay between kinetic and thermodynamic control of product distribution. In the case of electrophilic aromatic substitution on the benzene ring of this compound, the reaction conditions can influence the isomeric ratio of the products. Kinetic control, typically favored at lower temperatures and shorter reaction times, is governed by the relative activation energies for the formation of the different isomers. Thermodynamic control, on the other hand, is established under conditions that allow for the equilibration of the products, leading to a distribution that reflects their relative stabilities.

For instance, in analogous systems, it has been observed that kinetic control may favor the formation of the ortho isomer due to statistical factors and the initial electronic effects of the substituent. Conversely, thermodynamic control often leads to a higher proportion of the para isomer, which is generally more stable due to reduced steric hindrance.

Computational chemistry provides a powerful tool for estimating the thermodynamic and kinetic parameters of such reactions. Density Functional Theory (DFT) calculations, for example, can be used to model the reaction pathways and predict the activation energies and reaction enthalpies for the formation of different products. A computational study on the nitration of nitrobenzene, a compound with similar electronic properties, provides valuable insights into the energetic landscape of electrophilic aromatic substitution on a deactivated ring. The calculated Gibbs free energy values for the nitration of nitrobenzene highlight the preference for the meta product under kinetic control.

Table 1: Calculated Gibbs Free Energy Profile for the Nitration of Nitrobenzene at 50°C

| Reaction Step | Isomer | ΔG (kcal/mol) |

|---|---|---|

| Activation Energy (TS1) | ortho | 16.6 |

| meta | 15.1 | |

| para | 18.0 | |

| Reaction Energy (Intermediate) | ortho | 16.0 |

| meta | 11.5 | |

| para | 13.8 |

This data is based on a computational study of nitrobenzene and serves as an illustrative example.

Intermediates and Transition State Analysis

The elucidation of reaction mechanisms hinges on the identification and characterization of transient species such as intermediates and transition states. For this compound, various reactions would proceed through distinct intermediates and transition states, the nature of which can be probed through a combination of experimental and computational techniques.

In electrophilic aromatic substitution reactions, the key intermediate is the Wheland intermediate, a resonance-stabilized carbocation also known as a sigma complex. The stability of this intermediate is a critical factor in determining the regioselectivity of the reaction. For this compound, the electron-donating character of the propyl group would stabilize the positive charge in the Wheland intermediate, particularly when the electrophile attacks the ortho or para positions. Computational modeling, specifically DFT calculations, can provide detailed geometric and electronic structures of these intermediates and the transition states leading to them.

For reactions involving the nitroalkyl side chain, different types of intermediates can be envisaged. For example, under basic conditions, deprotonation of the carbon atom bearing the nitro group can lead to the formation of a nitronate anion. This intermediate is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the nitro group.

Furthermore, radical reactions involving this compound could generate radical intermediates. For instance, the thermal decomposition of nitroalkanes is known to proceed through the homolytic cleavage of the C-N bond, generating an alkyl radical and nitrogen dioxide (NO₂). The characterization of such transient radical intermediates can be achieved using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. In cases where the intermediates are too short-lived to be observed directly, spin trapping experiments can be employed. This involves the use of a spin trap, a molecule that reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR.

Computational analysis of transition states provides invaluable information about the energy barriers of a reaction. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy, which is directly related to the reaction rate. These calculations can also reveal the geometry of the transition state, offering insights into the synchronous or asynchronous nature of bond-breaking and bond-forming events. For example, in an electrophilic aromatic substitution reaction, the transition state would involve the partial formation of a bond between the electrophile and the benzene ring and the partial breaking of the aromatic π-system.

Advanced Spectroscopic and Structural Elucidation of 1 Nitropropyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (1-Nitropropyl)benzene. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships, which are crucial for assigning stereochemistry and analyzing conformational preferences.

The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of nearby protons and carbons. In ¹H NMR, protons adjacent to the nitro group are deshielded, leading to downfield chemical shifts, typically in the range of δ 7.5–8.5 ppm for aromatic protons. nih.gov The splitting patterns of these aromatic signals can help distinguish between ortho, meta, and para substitution if the benzene (B151609) ring were to be further substituted. nih.gov

Expected ¹H and ¹³C NMR Data for this compound:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Benzylic CH | ~4.5 - 5.5 | ~80 - 90 | Deshielded by both the phenyl ring and the nitro group. |

| CH₂ | ~1.8 - 2.5 | ~20 - 30 | |

| CH₃ | ~0.9 - 1.2 | ~10 - 15 | |

| Aromatic C-H (ortho) | ~7.3 - 7.5 | ~128 - 130 | Influenced by the electron-withdrawing nitropropyl group. |

| Aromatic C-H (meta) | ~7.2 - 7.4 | ~128 - 130 | |

| Aromatic C-H (para) | ~7.2 - 7.4 | ~126 - 128 | |

| Aromatic C (ipso) | - | ~135 - 145 | The carbon attached to the nitropropyl group. |

Note: These are estimated values based on typical ranges for similar functional groups. Actual values can vary based on solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between the benzylic proton and the adjacent methylene (B1212753) protons, and between the methylene protons and the terminal methyl protons, confirming the structure of the propyl chain. It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹H-¹³C). sdsu.eduyoutube.comemerypharma.com This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of the benzylic proton would correlate with the signal of the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.comemerypharma.com This technique is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For example, the benzylic proton would show a correlation to the ipso-carbon of the benzene ring, and the aromatic protons would show correlations to neighboring carbons, confirming the attachment of the nitropropyl group to the benzene ring.

Chiral NMR Reagents for Enantiomeric Excess Determination

This compound is a chiral molecule, existing as a pair of enantiomers. To determine the enantiomeric excess (e.e.) of a sample, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be employed in NMR spectroscopy. nih.govresearchgate.netnih.govkaist.ac.krrsc.org These agents form transient diastereomeric complexes with the enantiomers of this compound. Since diastereomers have different physical properties, they exhibit distinct NMR spectra, allowing for the quantification of each enantiomer by integrating their respective signals. kaist.ac.kr Lanthanide shift reagents are a class of chiral solvating agents that can induce significant separation of enantiomeric signals. nih.gov

Detailed Vibrational Spectroscopy (IR, Raman) for Functional Group Environment and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment.

For this compound, the most characteristic vibrations are those of the nitro group and the benzene ring.

Nitro Group Vibrations: The nitro group exhibits strong and characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration (νas(NO₂)) typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching vibration (νs(NO₂)) is found between 1300-1370 cm⁻¹. nih.gov These bands are often intense and can be used to confirm the presence of the nitro group.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the ring usually appear in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations, which are sensitive to the substitution pattern, are found in the 650-900 cm⁻¹ range.

Alkyl Chain Vibrations: The propyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) nih.gov | Expected Raman Frequency (cm⁻¹) spectrabase.comresearchgate.netspectrabase.com |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Nitro Asymmetric Stretch | 1500 - 1570 | Weak or absent |

| Nitro Symmetric Stretch | 1300 - 1370 | 1300 - 1370 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-H Bending (Aliphatic) | 1375 - 1470 | 1375 - 1470 |

| Aromatic C-H OOP Bending | 650 - 900 | 650 - 900 |

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing and Isomer Differentiation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization.

For this compound (C₉H₁₁NO₂), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its exact mass. The fragmentation of this ion is expected to follow pathways characteristic of both alkylbenzenes and nitroaromatic compounds.

Expected Fragmentation Pathways:

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as •NO₂ (mass 46) or •NO (mass 30) followed by the loss of an oxygen atom. The loss of •NO₂ would lead to a [C₉H₁₁]⁺ ion.

Benzylic cleavage: Cleavage of the C-C bond between the benzylic carbon and the adjacent carbon of the propyl chain is a favorable process for alkylbenzenes, leading to the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation ([C₇H₇]⁺, m/z 91). The loss of an ethyl radical would result in a [C₇H₆NO₂]⁺ ion.

McLafferty rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene.

GC-MS Data for this compound: nih.gov

| m/z | Relative Intensity | Possible Fragment |

| 91 | Top Peak | [C₇H₇]⁺ (Tropylium ion) |

| 119 | 2nd Highest | [C₈H₉N]⁺• |

| Not specified | 3rd Highest | - |

The mass spectrum of the isomer 1-nitro-4-propylbenzene (B83385) shows a molecular ion peak at m/z 165, with major fragments at m/z 119, 91, and 77. nist.gov The peak at m/z 77 corresponds to the phenyl cation [C₆H₅]⁺. docbrown.info

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: The exact bond lengths and angles of all atoms in the molecule.

Conformation: The preferred conformation of the propyl chain relative to the benzene ring in the crystalline state.

Intermolecular interactions: The nature and geometry of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds, that govern the packing of the molecules in the crystal lattice.

While no specific X-ray crystal structure for this compound has been found in the searched literature, data for related compounds like (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene shows detailed crystal data including unit cell dimensions, space group, and hydrogen bonding interactions. researchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination (if chiral)

As this compound is chiral, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of its enantiomers.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.comlibretexts.orgnih.govubc.carsc.org The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint for a specific enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. youtube.comnih.govubc.carsc.org The shape of the ORD curve is related to the CD spectrum through the Kronig-Kramers relations.

By comparing the experimentally measured CD or ORD spectrum with spectra predicted by quantum chemical calculations for a known absolute configuration (R or S), the absolute configuration of the enantiomers of this compound can be determined. No specific chiroptical data for this compound was found in the conducted searches.

Theoretical and Computational Chemistry of 1 Nitropropyl Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (1-nitropropyl)benzene. nih.govyoutube.com These methods allow for the optimization of the molecule's geometry and the calculation of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The electronic structure of this compound is a hybrid of its constituent parts: the benzene (B151609) ring, the propyl chain, and the nitro group. The HOMO is primarily localized on the π-system of the benzene ring, characteristic of aromatic compounds. nih.govnih.gov However, the LUMO is expected to be predominantly centered on the nitro group, due to its strong electron-withdrawing nature. nih.gov This separation of frontier orbitals is a key determinant of the molecule's chemical reactivity and its potential role in charge-transfer processes.

Table 1: Predicted Frontier Orbital Energies for this compound based on Analogous Compounds

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene (Reference) | -6.5 to -7.0 | -0.5 to -1.0 | ~5.5 - 6.0 |

| Nitrobenzene (B124822) (Reference) | -7.5 to -8.0 | -2.7 to -3.0 | ~4.5 - 5.0 |

| This compound | -7.0 to -7.5 | -2.5 to -2.8 | ~4.2 - 4.7 |

Note: Values are estimations based on typical DFT calculation results for analogous aromatic compounds. researchgate.netnist.gov

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be compared with experimental data for structural verification.

Infrared (IR) Spectroscopy: The theoretical IR spectrum of this compound can be simulated using DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level), which compute the vibrational frequencies and their corresponding intensities. nih.gov The predicted spectrum would exhibit several characteristic peaks. Strong asymmetric and symmetric stretching vibrations of the NO₂ group are expected near 1550 cm⁻¹ and 1350 cm⁻¹, respectively. docbrown.info Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group would be just below 3000 cm⁻¹. researchgate.net Vibrations corresponding to the monosubstituted benzene ring (C-H out-of-plane bending) are anticipated in the 690-770 cm⁻¹ region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is achievable through methods like the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT. researchgate.netstackexchange.com For this compound, the electron-withdrawing effect of the nitro group attached to the benzylic carbon significantly deshields the alpha-proton, predicting its ¹H NMR signal to be shifted downfield. The aromatic protons are expected to show complex splitting patterns, with the ortho and para protons being more deshielded than the meta protons due to the substituent's influence on the ring's electron density. mdpi.com In the ¹³C NMR spectrum, the ipso-carbon (attached to the nitropropyl group) and the benzylic carbon would be clearly identifiable. Machine learning approaches are also becoming increasingly accurate for predicting ¹H and ¹³C chemical shifts for a wide range of organic molecules. nih.gov

Table 2: Predicted Key Spectroscopic Features for this compound

| Spectroscopy | Feature | Predicted Wavenumber / Chemical Shift | Rationale |

|---|---|---|---|

| IR | NO₂ Asymmetric Stretch | ~1550 cm⁻¹ | Strong electron-withdrawing nature of the nitro group. docbrown.info |

| IR | NO₂ Symmetric Stretch | ~1350 cm⁻¹ | Characteristic vibration of nitroalkanes. |

| IR | Aromatic C-H Stretch | >3000 cm⁻¹ | sp² C-H bond vibration. researchgate.net |

| IR | Aliphatic C-H Stretch | <3000 cm⁻¹ | sp³ C-H bond vibrations of the propyl group. researchgate.net |

| ¹H NMR | Benzylic Proton (α-H) | δ 5.0 - 6.0 ppm | Deshielded by adjacent phenyl and nitro groups. |

| ¹H NMR | Aromatic Protons | δ 7.3 - 7.6 ppm | Electron density modulation of the aromatic ring. mdpi.com |

| ¹³C NMR | Benzylic Carbon (α-C) | δ 80 - 90 ppm | Direct attachment to the electronegative nitro group. |

| ¹³C NMR | Aromatic Carbons | δ 125 - 140 ppm | Typical range for substituted benzenes. nih.govmdpi.com |

Note: These are theoretically anticipated values based on established principles and data from related compounds.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations provide a means to explore the conformational flexibility and dynamic behavior of this compound in different environments over time. nih.govrutgers.edu By using force fields like AMBER or OPLS-AA, MD simulations can map the potential energy surface and identify low-energy conformations. researchgate.netresearchgate.net

Furthermore, MD simulations can model the behavior of this compound in various solvents, elucidating solute-solvent interactions. By simulating the molecule in an explicit solvent like water, one can analyze the formation of hydrogen bonds (if any) and the organization of solvent molecules around the solute, which influences its solubility and reactivity. rutgers.edu

Reaction Mechanism Prediction and Energy Profile Determination (e.g., DFT Studies)

DFT studies are a cornerstone for predicting reaction mechanisms and determining the associated energy profiles. eurjchem.comresearchgate.net For reactions involving this compound, such as its synthesis via nitration of propylbenzene (B89791), computational methods can map the entire reaction pathway. rsc.org

A DFT study of the electrophilic nitration of an alkylbenzene like propylbenzene would involve locating the transition states and intermediates along the reaction coordinate. The mechanism proceeds via the formation of a nitronium ion (NO₂⁺) electrophile, which then attacks the electron-rich benzene ring. youtube.com This attack forms a high-energy carbocation intermediate known as a σ-complex or Wheland intermediate. eurjchem.com The calculations would determine the relative energy barriers for the attack at the ortho, meta, and para positions. Due to the ortho, para-directing nature of the alkyl group, the transition states leading to the ortho and para σ-complexes are expected to be lower in energy than the one leading to the meta product.

The final step is the deprotonation of the σ-complex to restore the aromaticity of the ring. researchgate.net By calculating the Gibbs free energy of all stationary points (reactants, intermediates, transition states, and products), a complete energy profile can be constructed. This profile identifies the rate-determining step—the step with the highest energy barrier—and allows for the theoretical prediction of reaction rates and product distributions. eurjchem.comwikipedia.org

Analysis of Aromaticity and Substituent Effects on Reactivity

The (1-nitropropyl) group exerts a complex electronic influence on the benzene ring, which can be dissected into inductive and resonance effects. The alkyl portion of the substituent is weakly electron-donating through an inductive effect (+I). In contrast, the nitro group is one of the strongest electron-withdrawing groups, acting through both a powerful inductive effect (-I) and a resonance effect (-R). researchgate.net Since the nitro group is not directly conjugated to the ring, its resonance effect is not directly felt by the π-system, but its strong inductive pull via the benzylic carbon significantly deactivates the ring.

Aromaticity: The aromaticity of the benzene ring in this compound is expected to be slightly reduced compared to unsubstituted benzene. This can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nih.govnih.govresearchgate.net HOMA values are based on the degree of bond length equalization in the ring, with a value of 1 representing the ideal aromaticity of benzene. NICS values measure the magnetic shielding at the center of the ring, with more negative values indicating stronger aromaticity. The strong inductive withdrawal from the 1-nitropropyl substituent is predicted to cause a slight bond length alternation and a less negative NICS value, signifying a modest decrease in aromatic character. nih.gov

Reactivity: The net effect of the 1-nitropropyl substituent is strong deactivation of the aromatic ring towards electrophilic aromatic substitution. researchgate.net The powerful -I effect of the nitro group, transmitted through the benzylic carbon, withdraws electron density from the entire ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene.

Regarding regioselectivity, the substituent is predicted to be a meta-director for further electrophilic substitution. Although alkyl groups are typically ortho, para-directing, the deactivating effect of the α-nitro group is so profound that it overrides this tendency. The deactivation is felt most strongly at the ortho and para positions, making the meta positions the least deactivated and therefore the most favorable sites for electrophilic attack.

Applications of 1 Nitropropyl Benzene As a Synthetic Intermediate and Building Block

Precursor for the Synthesis of Complex Organic Molecules

(1-Nitropropyl)benzene is a key starting material for the synthesis of a variety of complex organic molecules. Its utility stems from the diverse transformations that the nitroalkyl group can undergo. The electron-withdrawing nature of the nitro group significantly influences the compound's reactivity, making it a valuable component in constructing intricate molecular frameworks.

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. researchgate.netresearchgate.net this compound is a valuable reagent in this context, primarily due to two key features: the acidity of the proton alpha to the nitro group and the ability of the nitro group to be converted into other functional groups.

The acidic nature of the C-H bond adjacent to the nitro group allows for deprotonation to form a nitronate anion. This anion is a potent nucleophile and can participate in various C-C bond-forming reactions, including:

Henry Reaction (Nitroaldol Reaction): The nitronate ion can react with aldehydes and ketones to form β-nitro alcohols.

Michael Addition: As a Michael donor, the nitronate anion can add to α,β-unsaturated carbonyl compounds, forming new C-C bonds.

Furthermore, the nitro group itself is a versatile functional group that can be transformed to facilitate the formation of carbon-heteroatom bonds. A primary example is the reduction of the nitro group to an amine (-NH2). This transformation is crucial for introducing nitrogen into a molecule, a common feature in many biologically active compounds and pharmaceuticals. The resulting amine can then undergo a wide range of reactions to form C-N bonds, such as amidation and N-alkylation.

Transition metal-catalyzed cross-coupling reactions have also emerged as powerful methods for C-C and C-X bond formation. nih.govnumberanalytics.com While direct applications involving this compound as a coupling partner in these reactions are not extensively documented in readily available literature, its derivatives, obtained through transformations of the nitro group, can be employed in such synthetic strategies.

A summary of key transformations involving this compound is presented in the table below:

| Reaction Type | Reactant(s) | Product Type | Bond Formed |

| Henry Reaction | Aldehyde/Ketone | β-Nitro alcohol | C-C |

| Michael Addition | α,β-Unsaturated carbonyl | γ-Nitro carbonyl | C-C |

| Reduction | Reducing agents (e.g., H₂, metal catalyst) | 1-Phenylpropan-1-amine | C-N (indirectly) |

| Nef Reaction | Strong acid | Phenyl ethyl ketone | C=O |

Preparation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. researchgate.net The synthetic versatility of this compound makes it a useful precursor for the construction of these important ring systems.

The primary route to synthesizing nitrogenous heterocycles from this compound involves the chemical modification of its nitro group. Reduction of the nitro group to an amine is a key initial step. The resulting primary amine can then participate in various cyclization reactions to form a range of heterocyclic structures. For instance, the amine can react with dicarbonyl compounds or their equivalents to construct five- or six-membered rings such as pyrroles and pyridines, respectively.

While direct, one-pot syntheses of heterocycles from this compound may not be common, its role as an intermediate that provides a nitrogen-containing building block is significant. The strategic placement of the nitrogen atom via the nitro group allows for subsequent ring-closing reactions to access complex heterocyclic targets.

Utilization in Materials Science

Benzene (B151609) derivatives are known to be used in materials science for developing new materials with specific properties. numberanalytics.com However, based on the available search results, there is no specific information detailing the utilization of this compound as a polymer precursor or in the creation of functional materials. Research in this area may be limited or not widely published.

Role in Catalysis and Ligand Design

The design of ligands is a crucial aspect of developing transition metal catalysts for a wide array of chemical transformations. numberanalytics.comresearchgate.net These ligands modulate the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. Small organic molecules containing heteroatoms are often used as ligands. researchgate.net While this compound contains a nitro group with oxygen heteroatoms, the available literature does not indicate its direct application as a ligand in catalysis or in ligand design. The development of ligands often focuses on specific coordinating atoms like phosphorus or more basic nitrogen atoms, which are not inherent to the structure of this compound itself. researchgate.net

Synthesis and Investigation of Functionalized 1 Nitropropyl Benzene Derivatives

Systematic Synthesis of Substituted (1-Nitropropyl)benzene Analogues

One common approach involves the Friedel-Crafts alkylation of a substituted benzene (B151609) with 1-nitropropane (B105015). This method is advantageous when the desired substituents are already present on the starting benzene ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in a non-polar solvent. Careful control of reaction conditions, such as temperature, is crucial to manage the exothermic nature of the reaction and prevent over-alkylation or other side reactions.

Alternatively, nitration of a substituted propylbenzene (B89791) provides another route to these derivatives. In this electrophilic aromatic substitution reaction, the substituted propylbenzene is treated with a nitrating agent, commonly a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The position of nitration on the aromatic ring is directed by the electronic effects of the existing substituents. For instance, electron-donating groups will direct the incoming nitro group to the ortho and para positions, while electron-withdrawing groups will direct it to the meta position.

A multi-step synthesis offers greater control over the final product's structure, particularly for polysubstituted derivatives. libretexts.org This may involve:

Friedel-Crafts acylation: This reaction introduces an acyl group onto the benzene ring, which is a meta-director. youtube.comyoutube.com

Nitration: The subsequent nitration will be directed to the meta position by the acyl group. youtube.comyoutube.com

Reduction of the acyl group: The acyl group can then be reduced to an alkyl group (a propyl group in this case) using methods like the Clemmensen or Wolff-Kishner reduction. youtube.com This sequence is particularly useful for synthesizing meta-substituted this compound derivatives. libretexts.org

The order of these reactions is critical. For example, if the alkyl group is introduced first (an ortho, para-director), subsequent nitration will yield a mixture of ortho and para isomers. libretexts.org

The following table summarizes some common synthetic approaches:

| Starting Material | Reagents | Key Reaction Type | Primary Product | Reference |

| Benzene | 1. Propanoyl chloride, AlCl₃2. HNO₃, H₂SO₄3. Zn(Hg), HCl | Friedel-Crafts Acylation, Nitration, Clemmensen Reduction | m-(1-Nitropropyl)benzene | libretexts.orgyoutube.com |

| Propylbenzene | HNO₃, H₂SO₄ | Electrophilic Aromatic Nitration | o-(1-Nitropropyl)benzene and p-(1-Nitropropyl)benzene | ontosight.ailibretexts.org |

| Bromobenzene | 1-Nitropropane, strong base | Nucleophilic Aromatic Substitution (less common) | This compound | lookchem.com |

Structure-Reactivity and Structure-Property Relationship Studies within Series of Derivatives

Electronic Effects

The nitro group (-NO₂) on the propyl side chain is a potent electron-withdrawing group. This significantly influences the electron density of the benzene ring, though its effect is mediated by the propyl chain. When additional substituents are present on the benzene ring, their electronic nature (electron-donating or electron-withdrawing) further modifies the reactivity.

Electron-donating groups (e.g., alkyl, alkoxy) on the benzene ring increase the electron density of the ring, making it more susceptible to electrophilic attack. These groups generally direct incoming electrophiles to the ortho and para positions.

Electron-withdrawing groups (e.g., another nitro group, cyano group) on the benzene ring decrease its electron density, deactivating it towards electrophilic substitution. These groups direct incoming electrophiles to the meta position.

The reactivity of the benzylic position (the carbon atom of the propyl group attached to the benzene ring) is also influenced by these substituents. Electron-donating groups can stabilize a positive charge at the benzylic position, facilitating reactions that proceed through a carbocation intermediate. Conversely, electron-withdrawing groups would destabilize such an intermediate.

Steric Effects

The size of the substituents on the benzene ring and the propyl group itself can introduce steric hindrance. This can affect the regioselectivity of reactions, favoring substitution at less sterically crowded positions. For example, a bulky substituent at the ortho position might hinder reactions at that site and favor substitution at the para position.

Structure-Property Relationships

The physical properties of this compound derivatives are also dictated by their molecular structure.

| Property | Influence of Substituents |

| Boiling Point | Generally increases with molecular weight and the presence of polar substituents that can engage in intermolecular dipole-dipole interactions. |

| Melting Point | Influenced by molecular symmetry and the efficiency of crystal lattice packing. Symmetrical molecules often have higher melting points. |

| Solubility | The presence of the polar nitro group imparts some polarity, but the molecule is largely nonpolar due to the benzene ring and alkyl chain. Solubility in polar solvents may increase with the introduction of other polar functional groups. |

| Spectroscopic Properties | Substituents on the benzene ring will alter the chemical shifts of protons and carbons in NMR spectroscopy and change the vibrational frequencies in IR spectroscopy. For example, the electron-withdrawing nitro group causes a downfield shift for adjacent protons in ¹H NMR. |

The following table provides a hypothetical comparison of the properties of some substituted this compound derivatives to illustrate these relationships.

| Compound | Substituent | Electronic Effect of Substituent | Predicted Reactivity towards Electrophiles | Predicted Directing Effect |

| This compound | -H | Neutral | Baseline | - |

| 4-Methyl-(1-nitropropyl)benzene | -CH₃ (at para) | Electron-donating | Increased | Ortho, para to the methyl group |

| 4-Nitro-(1-nitropropyl)benzene | -NO₂ (at para) | Electron-withdrawing | Decreased | Meta to the existing nitro group |